molecular formula C19H19ClN2O5 B11693564 N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B11693564
M. Wt: 390.8 g/mol
InChI Key: JKZGQSJVYQJOLQ-UHFFFAOYSA-N
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Description

N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide typically involves multiple steps. The initial step often includes the preparation of 4-chloro-3,5-dimethylphenoxyacetic acid, which is then reacted with appropriate reagents to form the desired hydrazide derivative. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring purity and yield optimization through advanced techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and aromatic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide stands out due to its unique dioxine ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H19ClN2O5

Molecular Weight

390.8 g/mol

IUPAC Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C19H19ClN2O5/c1-11-7-13(8-12(2)18(11)20)25-10-17(23)21-22-19(24)16-9-26-14-5-3-4-6-15(14)27-16/h3-8,16H,9-10H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

JKZGQSJVYQJOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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